2-Allylphenol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Allylphenol is Lysozyme , an enzyme found in Enterobacteria phage T4 . Lysozymes are known for their ability to degrade host peptidoglycans, which are essential components of bacterial cell walls .
Mode of Action
This compound interacts with its target, Lysozyme, leading to the degradation of host peptidoglycans . This interaction participates with the holin and spanin proteins in the sequential events which lead to the programmed host cell lysis .
Biochemical Pathways
This compound is involved in the phenylpropanoid metabolic pathway . This pathway leads to the production of monolignols, which are the monomeric precursors to lignin and lignans . The compound is also involved in allylphenol/hydroxycinnamic acid coupling and associated downstream metabolism .
Pharmacokinetics
The molecular weight of this compound is134.1751 , which could influence its pharmacokinetic properties.
Result of Action
The interaction of this compound with Lysozyme leads to the degradation of host peptidoglycans, resulting in the programmed lysis of the host cell . This can have significant effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
2-Allylphenol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the releases of proinflammatory mediators TNF- α and IL-1 β . It also presents significant ability to sequester superoxide radicals .
Molecular Mechanism
It has been suggested that its interaction with the adenosine A2a receptor through hydrogen bonds may be related to its proinflammatory cytokines TNF- α and IL-1 β reduction activity, corroborating its antinociceptive effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allylphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether. This reaction typically requires heating the ether in the presence of a strong base, such as sodium hydroxide, at elevated temperatures. The rearrangement leads to the formation of this compound as the major product.
Another method involves the direct allylation of phenol using allyl halides in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and provides a straightforward route to this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the allylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
2-Allylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Addition: The allyl group can participate in addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Addition: Hydroboration can be carried out using borane, while epoxidation may use peracids.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Allyl alcohols or other reduced phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Addition: Hydroboration products or epoxides.
Scientific Research Applications
2-Allylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antifungal and antimicrobial agent.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Allylphenol can be compared with other phenolic compounds such as:
Eugenol: Similar in structure but with a methoxy group at the para position.
Thymol: Contains an isopropyl group at the para position.
Cardanol: Derived from cashew nut shell liquid and has a longer alkyl chain.
Uniqueness
This compound is unique due to its specific allyl group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Similar Compounds
- Eugenol
- Thymol
- Cardanol
Properties
IUPAC Name |
2-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGVVZBINFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-98-7, 3383-08-2 (hydrochloride) | |
Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Allylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022164 | |
Record name | 2-Allylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |
Record name | Phenol, 2-(2-propen-1-yl)- | |
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Record name | 2-Allylphenol | |
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CAS No. |
1745-81-9, 26761-75-1 | |
Record name | 2-Allylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Allylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylphenol (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Allylphenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2-ALLYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |
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Record name | Phenol, 2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Allylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
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Record name | 2-allylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |
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Record name | O-ALLYLPHENOL | |
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Retrosynthesis Analysis
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